3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWFXQETJJCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Fragment Synthesis
The 3,4-dimethylbenzamide component is synthesized from 3,4-dimethylbenzoic acid, which is oxidized from 3,4-dimethylbenzaldehyde (prepared via Friedel-Crafts alkylation of toluene). Conversion to the acid chloride using thionyl chloride (SOCl₂) followed by reaction with ethylenediamine in dichloromethane yields N-(2-aminoethyl)-3,4-dimethylbenzamide. This intermediate is pivotal for subsequent coupling.
Indole Fragment Functionalization
The 3-[(3-methylbenzyl)sulfanyl]-1H-indole subunit is synthesized through a Pd-catalyzed C–S coupling between 3-bromoindole and 3-methylbenzyl mercaptan. Using Pd₂(dba)₃ and BINAP as ligands in tert-butanol at 110°C facilitates this transformation, achieving yields up to 88%. Alternative routes employ nucleophilic substitution of 3-mercaptoindole with 3-methylbenzyl bromide under basic conditions.
Stepwise Synthetic Protocol
Preparation of N-(2-Bromoethyl)-3,4-dimethylbenzamide
3,4-Dimethylbenzoic acid (10 mmol) is treated with SOCl₂ (15 mmol) at reflux for 2 hr to form 3,4-dimethylbenzoyl chloride. After removing excess SOCl₂ under vacuum, the chloride is reacted with 2-bromoethylamine (12 mmol) in anhydrous THF with triethylamine (15 mmol) as a base. The mixture is stirred at 0°C for 4 hr, yielding N-(2-bromoethyl)-3,4-dimethylbenzamide as a white solid (82% yield).
Characterization Data :
Synthesis of 3-[(3-Methylbenzyl)sulfanyl]-1H-indole
A mixture of 3-bromoindole (5 mmol), 3-methylbenzyl mercaptan (6 mmol), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (15 mmol) in tert-butanol (10 mL) is heated at 110°C for 12 hr under N₂. The crude product is purified via silica gel chromatography (hexane/EtOAc 9:1), affording the title compound as a pale-yellow solid (74% yield).
Characterization Data :
Final Coupling via Alkylation
N-(2-Bromoethyl)-3,4-dimethylbenzamide (3 mmol) and 3-[(3-methylbenzyl)sulfanyl]-1H-indole (3.3 mmol) are dissolved in DMF with K₂CO₃ (9 mmol). The reaction is stirred at 80°C for 8 hr, followed by extraction with EtOAc and purification via column chromatography (hexane/EtOAc 7:3) to yield the target compound as an off-white solid (68% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H), 7.60–7.55 (m, 2H), 7.40–7.25 (m, 6H), 7.10 (d, J = 7.6 Hz, 1H), 4.40 (t, J = 6.0 Hz, 2H), 4.30 (s, 2H), 3.75 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.3 (C=O), 140.0, 136.6, 135.0, 131.4, 130.4, 128.4, 126.5, 123.6, 92.3 (C–S), 55.2 (N–CH₂), 34.2 (CH₂–S), 21.1, 17.6 (CH₃).
- HRMS (ESI) : m/z calcd for C₂₈H₂₉N₂O₂S [M+H]⁺: 465.1978, found: 465.1983.
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
A one-pot approach using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (3 equiv) in dioxane at 100°C for 24 hr directly couples 3-bromoindole with 3-methylbenzyl mercaptan and N-(2-aminoethyl)-3,4-dimethylbenzamide, achieving a 58% yield. While reducing step count, this method suffers from lower efficiency due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) of the alkylation step in DMF enhances reaction kinetics, improving yields to 76% while reducing reaction time from 8 hr to 30 min. This method is preferable for scalable synthesis but requires specialized equipment.
Critical Analysis of Methodologies
| Parameter | Classical Alkylation | Pd-Catalyzed Coupling | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 68 | 58 | 76 |
| Time | 8 hr | 24 hr | 30 min |
| Purification | Column chromatography | Column chromatography | Column chromatography |
| Cost Efficiency | Moderate | Low | High |
The microwave-assisted method offers the best balance of yield and time efficiency, though classical alkylation remains the most accessible for laboratories without advanced instrumentation.
Chemical Reactions Analysis
3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The absence of nitro or cyano groups (common in compounds) may enhance metabolic stability, reducing susceptibility to cytochrome P450-mediated degradation .
- Target Engagement : The indole-sulfanyl motif is critical for interactions with hydrophobic enzyme pockets, as seen in MtDprE1 inhibitors (). However, substituent variations dictate selectivity; for example, the target compound’s methyl groups may favor binding to mammalian kinases over bacterial targets .
Biological Activity
3,4-Dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets within the body. Notably, it has been studied for its potential role as an NLRP3 inflammasome inhibitor , which is crucial in regulating inflammatory responses in various diseases.
Key Findings:
- Inflammasome Inhibition : The compound has shown promise in inhibiting the NLRP3 inflammasome, which plays a significant role in inflammatory diseases such as Alzheimer's and myocardial infarction .
- Antitumor Activity : Preliminary studies suggest that modifications in the benzamide structure enhance its potency against cancer cell lines, indicating potential applications in oncology .
Biological Activity Data
The following table summarizes some key biological activities and their respective findings related to 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide:
Case Study 1: NLRP3 Inflammasome Inhibition
In a study focused on the compound's role as an NLRP3 inflammasome inhibitor, researchers utilized mouse models to evaluate its efficacy. The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a therapeutic agent for diseases characterized by excessive inflammation .
Case Study 2: Antitumor Efficacy
Another investigation assessed the compound's antitumor properties by treating various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of chemical structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
